Pyrrolidin-2-YL-acetic acid tert-butyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

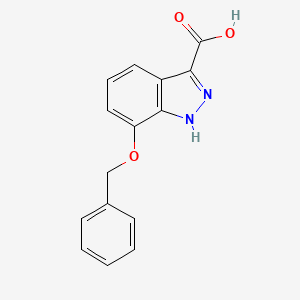

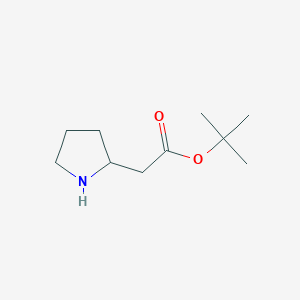

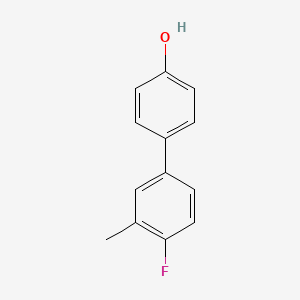

Pyrrolidin-2-YL-acetic acid tert-butyl ester is a chemical compound with the molecular formula C10H19NO2 . It appears as a colorless liquid .

Molecular Structure Analysis

The molecular structure of Pyrrolidin-2-YL-acetic acid tert-butyl ester is represented by the InChI code1S/C10H19NO2/c1-10(2,3)13-9(12)7-8-5-4-6-11-8/h8,11H,4-7H2,1-3H3 . This represents the unique structure of the molecule, including the arrangement of atoms and the bonds between them. Physical And Chemical Properties Analysis

Pyrrolidin-2-YL-acetic acid tert-butyl ester has a molecular weight of 185.27 . It is a colorless liquid .Applications De Recherche Scientifique

DFT and Quantum Chemical Investigations

Research on substituted pyrrolidinones, which include derivatives similar to Pyrrolidin-2-YL-acetic acid tert-butyl ester, involves detailed DFT and quantum-chemical calculations. These studies aim to understand the molecular properties, including electronic properties and thermodynamics parameters, which are crucial for designing new materials and chemicals with desired physical and chemical properties (Bouklah et al., 2012).

Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives

A notable application in organic synthesis is the development of methods for the continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives. This process utilizes tert-butyl esters in situ hydrolysis, demonstrating the compound's utility in synthesizing complex molecules that could have pharmaceutical applications (Herath & Cosford, 2010).

Asymmetric Synthesis and Catalysis

The compound has been employed in asymmetric synthesis, highlighting its role in creating enantiomerically pure products. This is crucial in the pharmaceutical industry where the activity, efficacy, and safety of drugs can depend on their chirality. Research in this area has developed methods for synthesizing endo-pyrrolidines with high enantio- and diastereoselectivity, demonstrating the compound's applicability in advanced organic synthesis and catalysis (Li, Kim, & Oh, 2015).

Biomimetic Studies

Biomimetic studies involving tert-butyl esters have led to the development of catalytic processes that mimic metallo-exopeptidase activity. This research offers insights into the design of synthetic routes that are both environmentally friendly and efficient, with potential applications in developing new pharmaceuticals and chemical processes (Wybon et al., 2018).

Material Science Applications

The compound has found applications in material science, particularly in the synthesis of novel chiral nanostructured materials. These materials have potential uses in various industries, including electronics, pharmaceuticals, and biotechnology. The research in this domain focuses on developing new materials with specific optical, electronic, or mechanical properties (Mallakpour & Soltanian, 2011).

Propriétés

IUPAC Name |

tert-butyl 2-pyrrolidin-2-ylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)7-8-5-4-6-11-8/h8,11H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXGOHFUKJHAJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1CCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00616706 |

Source

|

| Record name | tert-Butyl (pyrrolidin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrolidin-2-YL-acetic acid tert-butyl ester | |

CAS RN |

754177-25-8 |

Source

|

| Record name | tert-Butyl (pyrrolidin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Hydroxyethane)sulfonyl]propanoic acid](/img/structure/B1342842.png)

![1-((1H-benzo[d]imidazol-2-yl)thio)propan-2-amine hydrochloride](/img/structure/B1342866.png)